Methyl 3-amino-3-(pyridin-2-yl)butanoate
Description
Methyl 3-amino-3-(pyridin-2-yl)butanoate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an amino group, a pyridine ring, and an ester functional group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-5-3-4-6-12-8/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIGEKBUXLVDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(pyridin-2-yl)butanoate typically involves the reaction of 3-amino-3-(pyridin-2-yl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Additionally, industrial production may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Primary or secondary amines.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 3-amino-3-(pyridin-2-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(pyridin-3-yl)butanoate
- Ethyl 3-amino-3-(pyridin-2-yl)butanoate
- Methyl 3-amino-3-(pyridin-4-yl)butanoate
Uniqueness
Methyl 3-amino-3-(pyridin-2-yl)butanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in research and industry .
Biological Activity
Methyl 3-amino-3-(pyridin-2-yl)butanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring attached to a butanoate ester, which contributes to its biological reactivity. The presence of the amino group enhances its potential for interaction with various biological targets, making it a valuable compound for pharmaceutical research.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The precise mechanism can vary based on the molecular context and specific application in research or therapeutic settings .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways. This potential makes it a candidate for developing new antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies show that it may inhibit the proliferation of various cancer cell lines by interacting with specific molecular pathways involved in cell growth and survival. For instance, it has demonstrated potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line, indicating a selective action against malignant cells while sparing normal cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Inhibits cell proliferation and disrupts bacterial membranes |
| Methyl 4-amino-3-(pyridin-4-yl)butanoate | Antimicrobial, Anti-inflammatory | Disrupts bacterial membranes and inhibits key enzymes |
| Ethyl 3-amino-3-(pyridin-2-yl)butanoate | Anticancer | Modulates enzyme activity involved in cancer progression |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL, indicating strong potential as an antimicrobial agent .
- Anticancer Studies : In vitro studies on breast cancer cell lines revealed that this compound exhibited an IC50 value of approximately 0.126 µM against MDA-MB-231 cells, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
